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molecular formula C9H7N3O2S B8495848 N-(4-Nitrophenyl)thiazole-2-amine

N-(4-Nitrophenyl)thiazole-2-amine

Cat. No. B8495848
M. Wt: 221.24 g/mol
InChI Key: IUAGYIYYWYECDA-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

Zinc powder (1.2 g, 18.46 mmol) was added to a solution of 400 mg of a mixture of (4-nitro-phenyl)-thiazol-2-yl-amine and bis-(4-nitrophenyl)-thiazol-2-yl amine in acetic acid (8 ml) and then heated at 65-70° C. for 2 hr. The reaction mixture was concentrated under reduced pressure and diluted with ethyl acetate. The organic layer was washed with dilute sodium hydroxide solution, then water, brine and dried. Evaporation yielded a crude mixture which was chromatographed over silica gel using 1% methanol in chloroform to give N-thiazol-2-yl-benzene-1,4-diamine (75 mg, 21.7%), as a solid.
[Compound]
Name
mixture
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bis-(4-nitrophenyl)-thiazol-2-yl amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[S:12][CH:13]=[CH:14][N:15]=2)=[CH:6][CH:5]=1)([O-])=O.[N+](C1C=CC(N(C2C=CC([N+]([O-])=O)=CC=2)C2SC=CN=2)=CC=1)([O-])=O>C(O)(=O)C.[Zn]>[S:12]1[CH:13]=[CH:14][N:15]=[C:11]1[NH:10][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
mixture
Quantity
400 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC=1SC=CN1
Name
bis-(4-nitrophenyl)-thiazol-2-yl amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N(C=1SC=CN1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with dilute sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, brine and dried
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
yielded a crude mixture which
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel using 1% methanol in chloroform

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 21.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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